molecular formula C22H17N3O4S B2678512 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-98-4

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2678512
CAS No.: 638138-98-4
M. Wt: 419.46
InChI Key: JNPGWXMUAIBLTD-UHFFFAOYSA-N
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Description

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity

The compound 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-21-5) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

  • Molecular Formula : C23H18N4O4
  • Molecular Weight : 414.41 g/mol
  • Boiling Point : Approximately 741 °C
  • Density : 1.48 g/cm³

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
    • Studies have shown that derivatives of pyrano[3,2-c]pyridine compounds possess significant anticancer properties. For instance, certain analogs have demonstrated efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties
    • Preliminary investigations suggest that this compound may exhibit antimicrobial activity against specific bacterial strains. The structure's potential for interaction with bacterial enzymes could contribute to its efficacy as an antibacterial agent.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of pyrano[3,2-c]pyridine derivatives, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range . The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.

Antimicrobial Activity

In another investigation, derivatives similar to the target compound were screened for antimicrobial activity against Salmonella typhi and Bacillus subtilis. Results showed moderate to strong antibacterial effects, suggesting that structural modifications could enhance activity against a broader spectrum of pathogens .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that compounds with similar structures effectively inhibited urease and AChE. The inhibition was quantitatively assessed using standard assays, confirming the potential therapeutic applications in treating conditions related to enzyme dysregulation .

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismMechanism of ActionReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialSalmonella typhi, Bacillus subtilisDisruption of bacterial metabolism
Enzyme InhibitionAcetylcholinesterase (AChE)Competitive inhibition
UreaseNon-competitive inhibition

Properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-12-7-18-20(22(26)25(12)10-14-3-2-6-30-14)19(15(9-23)21(24)29-18)13-4-5-16-17(8-13)28-11-27-16/h2-8,19H,10-11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPGWXMUAIBLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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